1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring bonded to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an imidazole derivative in the presence of a reducing agent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s imidazole ring is known to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, given the biological activity of imidazole derivatives.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can be compared to other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme activity.
Metronidazole: An antimicrobial agent used to treat infections, featuring an imidazole ring.
Clotrimazole: An antifungal medication with an imidazole structure.
What sets this compound apart is its unique combination of a cyclohexane ring and an imidazole ring, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H17N3/c10-9(4-2-1-3-5-9)8-11-6-7-12-8/h1-7,10H2,(H,11,12) |
InChI Key |
KDDZFFJIRXSWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.